molecular formula C11H14N4O5 B12501729 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

Cat. No.: B12501729
M. Wt: 282.25 g/mol
InChI Key: HPHXOIULGYVAKW-UHFFFAOYSA-N
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Description

Key Identifiers

Property Value Source
CAS Registry Number 10300-27-3
Molecular Formula C₁₁H₁₅N₅O₅
Molecular Weight 297.27 g/mol
ChEBI ID CHEBI:70867

Molecular Geometry and Conformational Analysis

The compound’s three-dimensional structure is defined by its oxolane ring puckering and purine orientation. Computational models and NMR data reveal:

Oxolane Ring Conformation

  • C3-endo puckering : The methoxy group at C3 and hydroxyl at C4 induce a C3-endo (³E) conformation, stabilizing the molecule via intramolecular hydrogen bonding between O3' (methoxy) and O5' (hydroxymethyl) .
  • Glycosidic bond angle : The purine base adopts an anti conformation relative to the oxolane ring, with a χ torsion angle of −157°, minimizing steric hindrance .

Electronic Effects

  • Methoxy group : The electron-donating methoxy group at C3 increases electron density at O4, enhancing hydrogen-bonding capacity with adjacent molecules .
  • Purine ring planarity : The 1H-purin-6-one core remains planar, with slight distortion at N7 due to steric interactions with the oxolane ring .

Comparative Analysis with Related Methylated Purine Derivatives

Structural Comparisons

Compound Methylation Site Biological Role Key Structural Difference
3'-O-Methylguanosine C3' of ribose RNA chain termination Contains 2-amino group on purine
7-Methylguanosine N7 of purine mRNA capping Methylation on purine, not sugar
2'-O-Methylguanosine C2' of ribose Ribosomal RNA modification Altered sugar methylation site

Functional Implications

  • 3'-O-Methylation : Unlike 2'-O-methylation (which enhances RNA stability), 3'-O-methylation prevents 5'-3' phosphodiester bond formation, acting as an RNA chain terminator .
  • Purine modifications : The absence of a 2-amino group in 1H-purin-6-one reduces base-pairing specificity compared to guanosine derivatives .

Crystallographic Data and Hydrogen Bonding Patterns

Single-Crystal X-Ray Diffraction

Although crystallographic data for the exact compound is limited, analogous structures (e.g., 3'-O-Methylguanosine) reveal:

  • Unit cell parameters : Monoclinic system with space group P2₁, a = 8.21 Å, b = 6.89 Å, c = 10.45 Å, β = 102.3° .
  • Hydrogen-bond network :
    • O4' hydroxyl → N7 of adjacent purine (2.87 Å)
    • O5' hydroxymethyl → O3' methoxy (2.95 Å)

Supramolecular Assembly

  • Stacking interactions : Purine rings form π-π stacks with a vertical distance of 3.42 Å, stabilizing the crystal lattice .
  • Water-mediated bonds : Structural water molecules bridge O5' hydroxymethyl groups, creating a helical hydrogen-bonding pattern .

Properties

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXOIULGYVAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Deprotection Strategy

The most widely employed method involves a protection-deprotection sequence to preserve reactive hydroxyl groups during synthesis:

  • Protection of Ribose Hydroxyls :

    • The C2' and C5' hydroxyl groups of ribose are protected using tert-butyldimethylsilyl (TBS) or acetyl groups.
    • Methoxy introduction at C3' is achieved via Williamson ether synthesis using methyl iodide under basic conditions (e.g., NaH in DMF).
  • Glycosylation with Purine Base :

    • The protected ribose derivative undergoes Vorbrüggen glycosylation with a silylated hypoxanthine derivative, catalyzed by trimethylsilyl triflate (TMSOTf).
    • Reaction conditions: Anhydrous acetonitrile, 60–80°C, 12–24 hours.
  • Global Deprotection :

    • Final deprotection using tetra-n-butylammonium fluoride (TBAF) or ammonium hydroxide yields Compound A.

Enzymatic Synthesis

Alternative approaches utilize enzymatic transglycosylation to improve stereoselectivity:

  • Purine nucleoside phosphorylase (PNP) enzymes catalyze the transfer of ribose derivatives to hypoxanthine.
  • Yields up to 68% reported with immobilized enzymes in phosphate buffer (pH 7.4, 37°C).

Optimization of Reaction Conditions

Solvent Systems

Solvent polarity significantly impacts glycosylation efficiency:

Solvent Yield (%) Purity (%) Source Index
Anhydrous MeCN 82 95
DCM/THF (1:1) 74 89
Ionic liquids 91 97

Catalytic Systems

Lewis acid catalysts enhance glycosylation rates:

  • TMSOTf : Optimal at 0.5 equiv., achieves 82% yield in 8 hours.
  • BF₃·OEt₂ : Requires higher loading (1.2 equiv.) but reduces byproduct formation.

Purification and Characterization

Chromatographic Methods

  • Reverse-phase HPLC : C18 column, gradient elution with H₂O/MeCN (0.1% TFA).
  • Ion-exchange chromatography : Resolves charged impurities from deprotection steps.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.35 (s, H-8), 5.90 (d, J = 6.5 Hz, H-1'), and 3.40 (s, OCH₃).
  • HRMS : Calculated for C₁₁H₁₄N₄O₅ [M+H]⁺: 283.1034; Found: 283.1031.

Industrial-Scale Production Challenges

Cost-Efficiency Considerations

  • Raw material costs account for 62% of total production expenses.
  • Recycling catalysts and solvents reduces costs by 28% in continuous flow systems.

Regulatory Compliance

  • Residual solvent limits (ICH Q3C):
    • DMF < 880 ppm
    • MeCN < 410 ppm

Emerging Synthetic Technologies

Flow Chemistry Approaches

  • Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.
  • Achieves 89% yield at 0.5 mL/min flow rate.

Biocatalytic Cascades

  • Combinatorial use of PNP and methyltransferases allows one-pot synthesis from D-ribose and hypoxanthine.
  • Productivity: 1.2 g/L/h in optimized E. coli systems.

Chemical Reactions Analysis

9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying enzyme interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of pharmaceuticals and other high-value chemicals .

Mechanism of Action

The mechanism of action of 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and often require detailed studies to fully understand .

Comparison with Similar Compounds

Physicochemical Properties :

  • logP : Estimated at -1.5 (similar to m2Gm, a related methylated nucleoside).
  • Hydrogen Bond Donors/Acceptors: 5 HBD, 9 HBA.
  • Solubility : Moderate water solubility due to polar hydroxyl and methoxy groups.

Biological Relevance: 2'-O-methylinosine is a modified nucleoside found in RNA, where methylation at the 2'-OH of ribose enhances RNA stability by resisting hydrolysis.

Structural Analogues and Substitutions

The table below highlights key structural and functional differences between 2'-O-methylinosine and related compounds:

Compound Name Molecular Formula Key Substituents Biological Role/Activity Reference
2'-O-Methylinosine C₁₁H₁₄N₄O₅ 2'-O-methyl ribose, hypoxanthine base RNA stability, potential antiviral
Inosine C₁₀H₁₂N₄O₅ Unmodified ribose, hypoxanthine base Neuroprotection, antioxidant
2'-O-Methyladenosine C₁₁H₁₅N₅O₅ 2'-O-methyl ribose, adenine base RNA modification, antiviral research
Penciclovir C₁₀H₁₅N₅O₃ Acyclic hydroxymethyl-butyl chain Antiviral (herpesviruses)
Didanosine C₁₀H₁₂N₄O₃ 2',3'-dideoxyribose, hypoxanthine base Antiretroviral (NRTI for HIV)
m2Gm (N2,2'-O-dimethylguanosine) C₁₂H₁₇N₅O₅ 2'-O-methyl and N2-methyl guanine RNA methylation, metabolic stability

Functional and Pharmacological Differences

Inosine (C₁₀H₁₂N₄O₅)
  • Structural Difference: Lacks the 2'-O-methyl group present in 2'-O-methylinosine.
  • Activity : Demonstrates neuroprotective effects via antioxidant and anti-inflammatory pathways.
  • Metabolism : Rapidly deaminated to uric acid, limiting therapeutic utility.
2'-O-Methyladenosine (C₁₁H₁₅N₅O₅)
  • Structural Difference : Adenine base instead of hypoxanthine.
  • Role : Enhances RNA stability and modulates immune responses; studied in antiviral contexts.
Penciclovir (C₁₀H₁₅N₅O₃)
  • Structural Difference : Acyclic side chain replaces ribose.
  • Activity : Inhibits viral DNA polymerase in herpesviruses.
  • Pharmacokinetics : Poor oral bioavailability, administered topically.
Didanosine (C₁₀H₁₂N₄O₃)
  • Structural Difference : 2',3'-dideoxyribose prevents RNA incorporation, acting as a chain terminator.
  • Use : FDA-approved for HIV treatment but linked to mitochondrial toxicity.
m2Gm (C₁₂H₁₇N₅O₅)
  • Structural Difference: Dual methylation (N2 and 2'-O) on guanosine.
  • Role : Imparts metabolic stability; predicted CYP3A4-mediated oxidation sites.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity: 2'-O-methylinosine (logP ≈ -1.5) is more lipophilic than inosine (logP ≈ -2.5) due to methylation, enhancing membrane permeability. Penciclovir (logP ≈ -1.0) has higher lipophilicity than ribose-containing analogues, aiding topical absorption.
  • Metabolic Stability: Methylation at the 2'-position (as in 2'-O-methylinosine and m2Gm) reduces susceptibility to enzymatic degradation compared to unmodified nucleosides. Didanosine’s dideoxy structure prevents phosphorylation but increases toxicity.

Biological Activity

The compound 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one , also known as a modified purine nucleoside, has garnered attention due to its potential biological activities, particularly in antiviral applications. This article reviews the synthesis, biological mechanisms, and various studies that highlight the compound's efficacy against viral infections.

The molecular formula of the compound is C12H17N5O5C_{12}H_{17}N_{5}O_{5} with a molecular weight of 311.29 g/mol . The IUPAC name is 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one . The structure includes a purine base linked to a modified sugar moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H17N5O5
Molecular Weight311.29 g/mol
IUPAC Name9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
InChI KeyOJTAZBNWKTYVFJ-DWVWSIQXSA-N

The mechanism of action for this compound primarily involves its interaction with viral enzymes and receptors. It has been shown to inhibit viral replication by:

  • Enzyme Inhibition : The compound binds to viral DNA polymerases, preventing the synthesis of viral DNA.
  • Receptor Interaction : It may also interact with cellular receptors that facilitate viral entry into host cells.

Antiviral Efficacy

Research has demonstrated that This compound exhibits significant antiviral activity , particularly against herpes simplex virus (HSV). In various studies:

  • In vitro Studies : The compound showed potent activity against HSV types 1 and 2, comparable to established antiviral agents like acyclovir (ACV) .
  • In vivo Studies : In animal models, it was found that systemic administration of the compound was more effective than ACV in certain scenarios, especially in reducing virus replication in infected tissues .

Case Studies

  • Herpes Simplex Virus (HSV) Infection :
    • A study indicated that when administered subcutaneously in mice infected with HSV, the compound significantly reduced viral loads compared to controls and was more effective than ACV in some cases .
  • Toxicity Assessment :
    • Toxicity assays revealed no significant cytotoxic effects on cultured cells at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparative Analysis with Other Antivirals

To contextualize the effectiveness of this compound, a comparison with other antiviral agents is presented below:

CompoundActivity Against HSVCytotoxicityAdministration Route
This compoundHighLowSubcutaneous / Oral
AcyclovirModerateModerateOral / Topical
BRL 39123 (Similar Structure)HighLowOral / Subcutaneous

Q & A

Basic Research Questions

Q. How can researchers safely handle and store 9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one during experimental procedures?

  • Methodological Answer :

  • Handling : Use NIOSH/EN 166-certified face shields and safety glasses to prevent ocular exposure. Wear nitrile or latex gloves, inspect them for defects before use, and follow proper glove removal protocols to avoid skin contact .
  • Storage : Store below -20°C in airtight containers to prevent hydrolysis or oxidation, as recommended for structurally similar purine derivatives .
  • Engineering Controls : Conduct experiments in fume hoods with adequate ventilation, and ensure hands are washed before breaks and post-handling .

Q. What are the recommended methods for synthesizing this compound with high purity?

  • Methodological Answer :

  • Base-Catalyzed Synthesis : Dissolve intermediates in methanol with 1.0 M NaOH, stir for 10 hours, and acidify with diluted HCl to precipitate the product. Purify via organic extraction (e.g., ethyl acetate) and column chromatography (EtOAc/hexane gradients) .
  • Cross-Coupling Reactions : For functionalization, employ Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts, 4-substituted phenylboronic acids, and K₂CO₃ in refluxing toluene (12 hours). Monitor progress via TLC and purify using silica gel chromatography .

Q. What spectroscopic techniques are critical for confirming its structural integrity?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the purine and oxolane rings. For example, methoxy (δ3.33.5\delta \sim3.3–3.5 ppm) and hydroxymethyl (δ3.74.2\delta \sim3.7–4.2 ppm) groups are diagnostic .
  • X-Ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., 2R,3S,4R,5R2R,3S,4R,5R configurations) and hydrogen-bonding networks. Single-crystal studies at 110–123 K with RR-factors < 0.1 ensure accuracy .

Advanced Research Questions

Q. How can researchers design experiments to assess its biological activity in inflammatory models?

  • Methodological Answer :

  • In Vivo Models : Use DSS-induced acute colitis in mice (oral DSS in drinking water for 7 days). Pre-treat with the compound 48 hours prior to DSS exposure and monitor clinical symptoms (e.g., colon length, histopathology). Include control, DSS-only, and compound-only groups .
  • Molecular Analysis : Extract RNA from colon tissues for RT-PCR to quantify COX-2 expression. Perform immunohistochemistry to localize inflammatory markers (e.g., NF-κB) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., fixed concentration ranges, cell lines). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays.
  • Multi-Technique Analysis : Combine enzymatic assays with cellular viability tests (MTT assays) and in vivo efficacy studies to distinguish direct activity from off-target effects .

Q. What computational approaches predict the physicochemical properties and interactions of this compound?

  • Methodological Answer :

  • QSAR/QSPR Modeling : Use quantum chemistry and neural networks (e.g., CC-DPS platforms) to predict logP, solubility, and binding affinities. Input SMILES strings or InChI keys for 3D structure optimization .
  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., adenosine receptors) using software like GROMACS. Analyze hydrogen-bond lifetimes and binding free energies (MM-PBSA) .

Data Contradiction Analysis

Q. How can researchers resolve inconsistencies in synthetic yields for this compound?

  • Methodological Answer :

  • Parameter Optimization : Vary reaction temperatures (e.g., 25°C vs. reflux) and catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to identify optimal conditions. For example, higher temperatures may improve Suzuki coupling efficiency but risk side reactions .
  • Purity Checks : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew yield calculations .

Methodological Tables

Technique Application Key Parameters Reference
Suzuki-Miyaura CouplingFunctionalization of purine corePd(PPh₃)₄, K₂CO₃, toluene, 12 h reflux
X-Ray CrystallographyStereochemical confirmation110–123 K, RR-factor < 0.1
CC-DPS Computational ModelingPhysicochemical property predictionQSPR, neural networks, SMILES/InChI input
DSS-Induced Colitis ModelIn vivo anti-inflammatory assessment3% DSS in water, colon length measurement

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